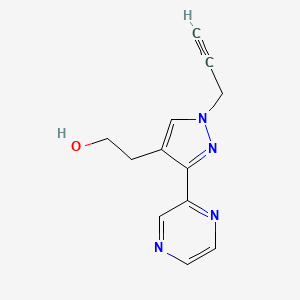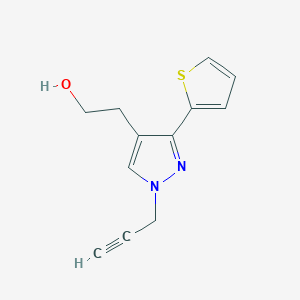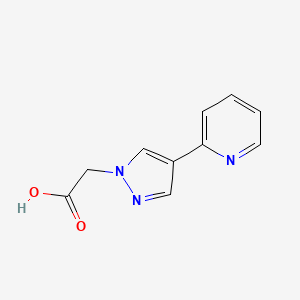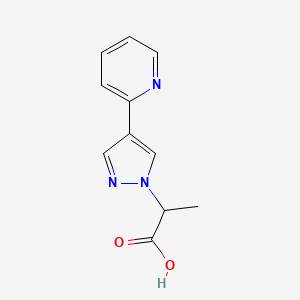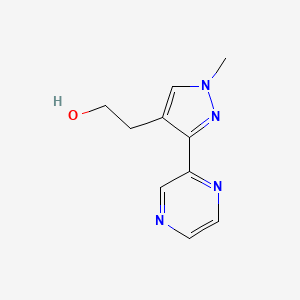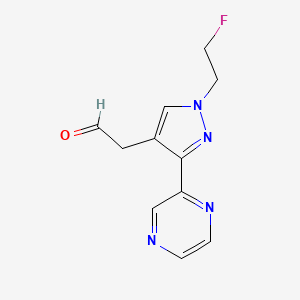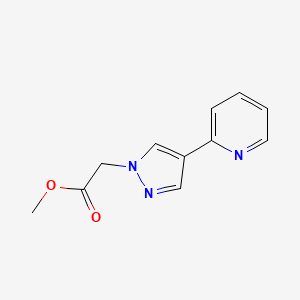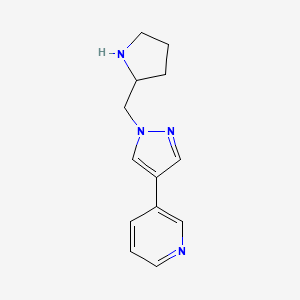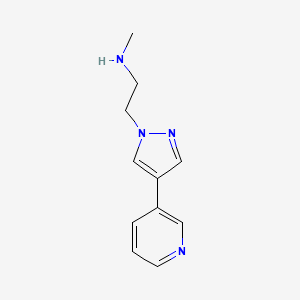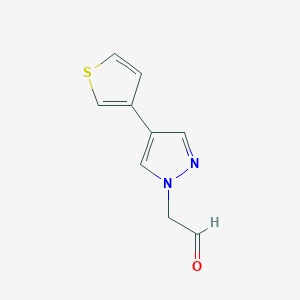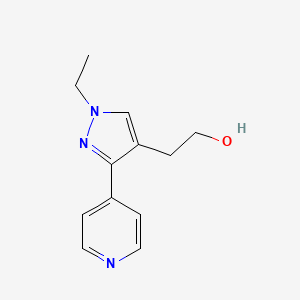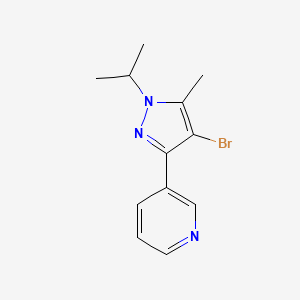
3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
“3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound has a bromo, isopropyl, and methyl substituents attached to the pyrazole ring .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine”, involves various synthetic strategies and approaches . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . 4-Bromopyrazole may be used as a starting material in the synthesis of 1,4′-bipyrazoles .Molecular Structure Analysis
The molecular structure of “3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine” can be analyzed based on its formula: C3H3BrN2. It has a molecular weight of 146.973 .Chemical Reactions Analysis
The chemical reactions involving “3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine” can be diverse. For instance, 4-Bromopyrazole, a related compound, is reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine” can be inferred from related compounds. For instance, imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Synthesis of Bipyrazoles
3-(4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine: can serve as a precursor in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are notable for their diverse range of biological activities, including their use in pharmaceuticals and as ligands in coordination chemistry.
Pharmaceutical Compound Development
This compound is used in the development of various pharmaceutical and biologically active compounds . These include inhibitors that are crucial in the treatment of diseases by blocking certain enzymes or receptor sites .
Antiviral Agents
The pyrazole moiety is significant in the synthesis of compounds with antiviral properties . Derivatives of pyrazole have been shown to inhibit the replication of various viruses, which is a key step in combating viral infections .
Anti-inflammatory Applications
Pyrazole derivatives are known to exhibit anti-inflammatory activities . They can be synthesized to create drugs that reduce inflammation and are used in the treatment of chronic diseases such as arthritis .
Anticancer Research
Compounds containing the pyrazole ring are being researched for their anticancer properties . They have the potential to inhibit the growth of cancer cells and could be used in the development of new cancer therapies .
Synthesis of Hexacoordinate Complexes
3-(4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine: may be utilized in the preparation of solid hexacoordinate complexes . These complexes have applications in materials science and catalysis .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as 4-substituted pyrazoles, have been shown to act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
Similar compounds, such as 4-substituted pyrazoles, have been shown to inhibit liver alcohol dehydrogenase . This suggests that 3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine might interact with its targets in a similar manner, potentially leading to changes in the metabolic processes involving alcohol dehydrogenase.
Biochemical Pathways
Given that similar compounds have been shown to inhibit liver alcohol dehydrogenase , it’s plausible that this compound could affect pathways involving this enzyme. Alcohol dehydrogenase plays a crucial role in the metabolism of alcohols and aldehydes, and its inhibition could lead to downstream effects on these metabolic pathways.
Result of Action
Given that similar compounds have been shown to inhibit liver alcohol dehydrogenase , it’s plausible that this compound could have similar effects. This could potentially lead to changes in the metabolism of alcohols and aldehydes at the molecular and cellular levels.
Propriétés
IUPAC Name |
3-(4-bromo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-8(2)16-9(3)11(13)12(15-16)10-5-4-6-14-7-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPMMKFHSRPZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C2=CN=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




